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Abstract
S-Adenosyl-L-methionine (SAM or AdoMet) is a pivotal cosubstrate in a vast array of

biochemical reactions, most notably as the principal donor of methyl groups.[1] This function is

critical in the post-translational modification of proteins, the epigenetic regulation of gene

expression through DNA and histone methylation, and the biosynthesis of numerous essential

metabolites.[2][3][4] The enzymes that catalyze these methyl transfer reactions, known as

SAM-dependent methyltransferases (MTs), constitute a large and diverse superfamily.[5]

Dysregulation of SAM-dependent methylation has been implicated in a range of pathologies,

including cancer, neurodegenerative disorders, and developmental abnormalities, making SAM

and its associated enzymes significant targets for therapeutic intervention.[6] This technical

guide provides a comprehensive overview of the core biochemistry of SAM as a universal

methyl donor, details on the mechanisms of methyl transfer, quantitative data on enzyme

kinetics and cellular concentrations, and established experimental protocols for the study of

SAM-dependent methylation.

The Central Role of S-Adenosyl-L-methionine in
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S-Adenosyl-L-methionine is synthesized from L-methionine and adenosine triphosphate (ATP)

in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[7] The resulting

molecule possesses a chemically reactive sulfonium ion, which renders the attached methyl

group electrophilic and susceptible to nucleophilic attack.[8] This unique chemical feature

underpins its role as a near-universal methyl donor in the cell.

Beyond its primary function in transmethylation, SAM is also a precursor for other essential

biochemical pathways:

Transsulfuration Pathway: After donating its methyl group, SAM is converted to S-adenosyl-

L-homocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can either be

remethylated back to methionine or enter the transsulfuration pathway to be converted to

cysteine, a precursor for the major intracellular antioxidant glutathione.[9]

Aminopropylation Pathway: SAM can be decarboxylated to form S-adenosyl-

methioninamine, which serves as a donor of the aminopropyl group in the synthesis of

polyamines such as spermidine and spermine. These molecules are crucial for cell growth,

differentiation, and the stabilization of nucleic acids.[2]

Radical SAM Reactions: A large superfamily of "Radical SAM" enzymes utilizes SAM to

generate a 5'-deoxyadenosyl radical, which can initiate a wide variety of radical-based

biochemical transformations.[10]

The intracellular concentration of SAM and the ratio of SAM to its product inhibitor, SAH (the

"methylation index"), are critical indicators of the cell's methylation capacity and are tightly

regulated.[11][12]

Mechanism of SAM-Dependent Methyl Transfer
The transfer of a methyl group from SAM to a substrate is predominantly catalyzed by a diverse

group of enzymes known as SAM-dependent methyltransferases. These enzymes facilitate a

nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic atom on the

substrate (such as oxygen, nitrogen, carbon, or sulfur) attacks the electrophilic methyl group of

SAM. This leads to the formation of a new covalent bond between the methyl group and the

substrate, and the concomitant release of SAH.[5]

The general SN2 mechanism can be summarized as follows:
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The methyltransferase binds both SAM and the substrate in its active site, orienting them for

optimal reactivity.

A nucleophilic atom of the substrate attacks the methyl group of SAM.

A transition state is formed where the methyl carbon is transiently bonded to both the

incoming nucleophile and the departing sulfur atom of what will become SAH.

The bond between the methyl carbon and the sulfur atom breaks, resulting in the transfer of

the methyl group to the substrate and the formation of SAH.

Methyltransferases are classified into several classes based on their structural folds, with the

Rossmann-fold methyltransferases being the most common.[10]

Quantitative Data
Kinetic Parameters of SAM-Dependent
Methyltransferases
The efficiency and substrate specificity of SAM-dependent methyltransferases can be

described by their kinetic parameters, primarily the Michaelis constant (Km) for SAM and the

catalytic rate (kcat or Vmax). A lower Km value indicates a higher affinity of the enzyme for

SAM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9539859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme (EC
Number)

Substrate
Km for SAM
(µM)

Vmax or
kcat

Organism/S
ystem

Reference(s
)

SET7/9

(2.1.1.43)

Histone H3

(full-length)
2.24 ± 0.97

0.047 ±

0.0057

pmol/min

In vitro [2]

SET7/9

(2.1.1.43)

Histone H3

peptide
0.22 ± 0.03

0.19 ± 0.004

pmol/min
In vitro [2]

G9a

(2.1.1.43)
0.76 In vitro [13]

MLL2

(2.1.1.43)
~4 [13]

SETD2

(2.1.1.43)
~4 [13]

PRMT4

(CARM1)

(2.1.1.125)

Histone H3 0.21 ± 0.052 [13]

Tk Trm10 tRNA-G 3-6
(3.9 ± 0.3) x

10-3 min-1

Thermococcu

s

kodakaraensi

s

[14]

Tk Trm10 tRNA-A 3-6
(7.8 ± 0.4) x

10-3 min-1

Thermococcu

s

kodakaraensi

s

[14]

RnCOMT Dopamine 2.9 ± 0.9
10.9 ± 0.5

µM/min

Rattus

norvegicus
[15]

MxSafC Dopamine 29 ± 4
2.6 ± 0.1

µM/min

Myxococcus

xanthus
[15]

Cellular and Tissue Concentrations of SAM
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The intracellular concentration of SAM varies between different cell types and tissues and can

be influenced by factors such as diet and disease state.

Tissue/Fluid Concentration Organism Reference(s)

Various Organ

Tissues

3.5 - 9 nmol/100 mg

tissue
[7]

Plasma 50 - 150 nmol/L Human [7]

Mouse Liver ~60 nmol/g wet weight Mouse [12]

Mouse Kidney ~20 nmol/g wet weight Mouse [12]

Hepatocytes (in vitro)
0.19 µM (intracellular)

at 1 µM extracellular
[7]

Inhibition Constants of SAM Analogs and Other
Inhibitors
A variety of SAM analogs and other small molecules have been developed to inhibit the activity

of methyltransferases. The potency of these inhibitors is often expressed as the half-maximal

inhibitory concentration (IC50) or the inhibition constant (Ki).
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Inhibitor Target Enzyme(s) IC50 or Ki Reference(s)

n-propyl sinefungin SETD2 IC50 = 0.8 ± 0.02 µM [16]

Compound 4

(cyclohexyl

substitution)

EHMT1, EHMT2 IC50 = 1.5 µM, 1.6 µM [16]

Compound 15 (5'-N

SAM analog)
PRMT1, CARM1

IC50 = 6.2 µM, 13.3

µM
[16]

Compound 16

(methylene extension

of 15)

PRMT1 IC50 = 2.9 µM [16]

Compound 17 CARM1 IC50 = 0.12 µM [16]

Compound 19 (S-

linker)
G9a IC50 = 3.18 µM [16]

Compound 20 (N-

linker)
PRMT6 IC50 = 3.2 µM [16]

PNPNP E. coli MAT Ki = 2 nM [17]

Signaling Pathways and Logical Relationships
SAM-dependent methylation is a key regulatory mechanism in numerous cellular signaling

pathways, most notably in epigenetic control of gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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